molecular formula C12H15N B12599542 (2E)-4-Methyl-N-phenylpent-4-en-2-imine CAS No. 877168-38-2

(2E)-4-Methyl-N-phenylpent-4-en-2-imine

Cat. No.: B12599542
CAS No.: 877168-38-2
M. Wt: 173.25 g/mol
InChI Key: ITMMOUJIMMKHIF-UHFFFAOYSA-N
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Description

(2E)-4-Methyl-N-phenylpent-4-en-2-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentenimine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-Methyl-N-phenylpent-4-en-2-imine typically involves the condensation of 4-methylpent-4-en-2-one with aniline under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-Methyl-N-phenylpent-4-en-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

(2E)-4-Methyl-N-phenylpent-4-en-2-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-4-Methyl-N-phenylpent-4-en-2-imine exerts its effects involves interactions with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-Methyl-N-phenylbut-4-en-2-imine
  • (2E)-4-Methyl-N-phenylhex-4-en-2-imine

Uniqueness

(2E)-4-Methyl-N-phenylpent-4-en-2-imine is unique due to its specific chain length and the position of the imine group, which influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

4-methyl-N-phenylpent-4-en-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10(2)9-11(3)13-12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMMOUJIMMKHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(=NC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20826264
Record name (2E)-4-Methyl-N-phenylpent-4-en-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20826264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877168-38-2
Record name (2E)-4-Methyl-N-phenylpent-4-en-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20826264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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